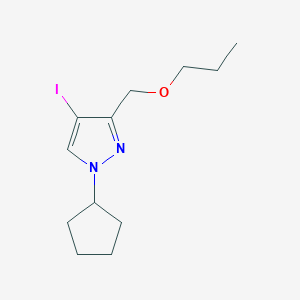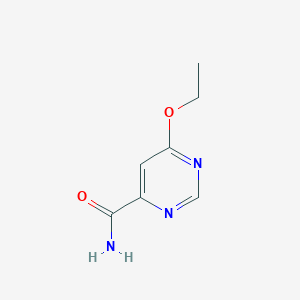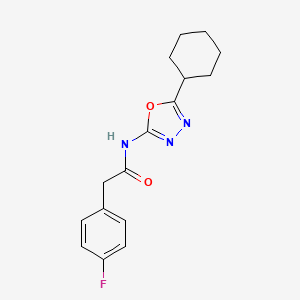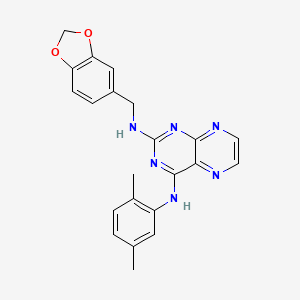
(5-(Pyridin-3-yl)isoxazol-3-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (5-(Pyridin-3-yl)isoxazol-3-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic molecule that incorporates several functional groups and rings, including a pyridine ring, an isoxazole ring, and a pyrrolidine ring . It’s part of a class of compounds that have been studied for their wide range of biological activities .
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of (5-(Pyridin-3-yl)isoxazol-3-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone, focusing on six unique applications:
Antimicrobial Activity
This compound has shown significant potential as an antimicrobial agent. Isoxazole derivatives, including this one, exhibit diverse biological activities, particularly against bacterial and fungal pathogens. Research has demonstrated its efficacy in inhibiting the growth of various strains of bacteria and fungi, making it a promising candidate for developing new antimicrobial drugs .
Anticancer Properties
The compound has been investigated for its anticancer properties. Isoxazole rings are known for their role in anticancer activity, and this specific compound has shown potential in inhibiting the proliferation of cancer cells. Studies have focused on its ability to induce apoptosis (programmed cell death) in cancer cells, which is crucial for effective cancer treatment .
Anti-inflammatory Effects
Isoxazole derivatives are also known for their anti-inflammatory properties. This compound has been studied for its ability to reduce inflammation by inhibiting key enzymes and pathways involved in the inflammatory response. This makes it a potential candidate for treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Antiviral Applications
Research has explored the antiviral potential of this compound. Isoxazole derivatives have been found to exhibit activity against various viruses, including those causing significant human diseases. This compound’s unique structure allows it to interfere with viral replication processes, making it a potential antiviral agent .
Neuroprotective Effects
The compound has shown promise in neuroprotection. Isoxazole derivatives can protect neurons from damage caused by oxidative stress and other neurotoxic factors. This makes it a potential candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
Analgesic Properties
This compound has been studied for its analgesic (pain-relieving) properties. Isoxazole derivatives can modulate pain pathways, providing relief from various types of pain. Research has focused on its potential use in developing new analgesic drugs that are more effective and have fewer side effects compared to current treatments .
作用機序
Target of action
The compound contains a pyrrolidine ring, which is a common structure in many biologically active compounds . Pyrrolidine derivatives have been found to interact with a variety of targets, including receptors and enzymes .
Mode of action
The specific mode of action would depend on the target. For example, if the target is a receptor, the compound might act as an agonist (activating the receptor) or antagonist (blocking the receptor). The presence of a pyrrolidine ring can contribute to the stereochemistry of the molecule, potentially influencing its binding to the target .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways might be affected. Compounds with similar structures have been found to influence a variety of pathways, depending on their specific targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. The presence of a pyrrolidine ring can influence these properties, potentially enhancing the compound’s bioavailability .
特性
IUPAC Name |
(5-pyridin-3-yl-1,2-oxazol-3-yl)-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O3/c20-19(21,22)13-3-6-24-17(8-13)28-14-4-7-26(11-14)18(27)15-9-16(29-25-15)12-2-1-5-23-10-12/h1-3,5-6,8-10,14H,4,7,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNDYGWLOZIWOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3=NOC(=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Pyridin-3-yl)isoxazol-3-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-[5-(trifluoromethyl)pyridin-2-yl]propane-1,3-diamine](/img/structure/B2509143.png)

![N-(5-chloro-2-methoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2509148.png)
![N-[2-(1-Adamantyl)ethyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2509149.png)
![N-(3-ethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2509153.png)

![naphtho[2,1-b]furan-1(2H)-one O-(4-chlorobenzyl)oxime](/img/structure/B2509155.png)


![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-chlorophenyl)methanone](/img/structure/B2509158.png)

![2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2509161.png)

![[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl 3-methylbenzoate](/img/structure/B2509165.png)